3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Overview
Description
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an amide, a carboxylic acid, and a bicyclic structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID likely involves multiple steps, including the formation of the cyclopentathiophene ring, the introduction of the cyclohexylamino group, and the construction of the oxabicycloheptane structure. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring efficiency, safety, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID: shares similarities with other compounds featuring cyclopentathiophene or oxabicycloheptane structures.
Cyclopentathiophene derivatives:
Oxabicycloheptane derivatives: These compounds are often studied for their unique three-dimensional structures and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[[3-(cyclohexylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c25-19(23-11-5-2-1-3-6-11)16-12-7-4-8-15(12)30-21(16)24-20(26)17-13-9-10-14(29-13)18(17)22(27)28/h11,13-14,17-18H,1-10H2,(H,23,25)(H,24,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMMJIAODKQJRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4C5CCC(C4C(=O)O)O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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